Butofilolol

Description

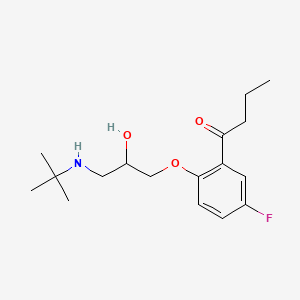

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FNO3/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4/h7-9,13,19-20H,5-6,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBNQRJDEPOXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867082 | |

| Record name | Butofilolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58930-32-8 | |

| Record name | Butofilolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58930-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butofilolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058930328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butofilolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-[3-(tert-butylamino)-2-hydroxypropoxy]-5'-fluorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOFILOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZC6Y5A8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butofilolol's Interaction with Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of butofilolol, a beta-adrenergic receptor antagonist. The document outlines the foundational principles of this compound's interaction with beta-adrenergic receptors, details the standard experimental protocols for characterizing such interactions, and presents the relevant signaling pathways. Due to a scarcity of publicly available quantitative data for this compound, this guide establishes a framework for its pharmacological evaluation based on the well-understood principles of its drug class.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at beta-adrenergic receptors. This means it binds to the same sites as the body's natural signaling molecules, the catecholamines (epinephrine and norepinephrine), but without activating the receptor. By occupying these binding sites, this compound blocks the downstream signaling cascades that are normally initiated by catecholamines. This inhibitory action is the basis of its therapeutic effects, which are characteristic of beta-blockers.

The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) cascade. When an agonist like epinephrine binds to a beta-adrenergic receptor, it activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme then converts ATP into the second messenger, cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various cellular proteins that mediate the physiological responses, such as an increase in heart rate and contractility. This compound disrupts this pathway at its inception by preventing the initial binding of catecholamines to the receptor.

Butofilolol: A Pharmacological Profile of a Beta-Adrenergic Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Butofilolol is a beta-adrenergic receptor antagonist that has been investigated for its therapeutic potential in managing hypertension. As a member of the beta-blocker class of drugs, its primary mechanism of action involves the competitive inhibition of catecholamines at beta-adrenergic receptors, leading to a reduction in heart rate, myocardial contractility, and blood pressure. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic properties, and the experimental methodologies used to characterize beta-blockers. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from well-characterized beta-blockers to illustrate key pharmacological concepts such as receptor affinity, selectivity, and intrinsic sympathomimetic activity (ISA).

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases, particularly hypertension, angina pectoris, and cardiac arrhythmias. This compound emerged as a candidate within this class, developed for its potential antihypertensive effects. Understanding the detailed pharmacological profile of a beta-blocker is crucial for predicting its clinical efficacy, side-effect profile, and potential therapeutic applications. This guide aims to provide a detailed technical overview of the pharmacological properties of this compound as a beta-blocker, with a focus on its interaction with beta-adrenergic receptors and the subsequent physiological responses.

Mechanism of Action

The primary mechanism of action of this compound, like all beta-blockers, is the competitive antagonism of beta-adrenergic receptors. These receptors are classified into two main subtypes relevant to cardiovascular pharmacology: β1 and β2 receptors.

-

β1-Adrenergic Receptors: Predominantly located in the heart, these receptors mediate the positive chronotropic (heart rate), inotropic (contractility), and dromotropic (conduction velocity) effects of catecholamines like norepinephrine and epinephrine.

-

β2-Adrenergic Receptors: Found in the smooth muscle of the bronchioles, blood vessels, and other tissues, their stimulation leads to smooth muscle relaxation (e.g., bronchodilation and vasodilation).

By blocking these receptors, this compound mitigates the effects of sympathetic nervous system stimulation on the cardiovascular system.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

The binding of an agonist (e.g., epinephrine) to a beta-adrenergic receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that mediate the physiological response. This compound, as an antagonist, binds to the receptor but does not activate this signaling cascade, thereby preventing the agonist-induced effects.

Pharmacological Properties

A comprehensive understanding of a beta-blocker's pharmacological profile requires characterization of its receptor binding affinity, selectivity for β1 versus β2 receptors, and the presence or absence of intrinsic sympathomimetic activity (ISA).

Receptor Binding Affinity (Ki)

Table 1: Receptor Binding Affinity (Ki) of Selected Beta-Blockers (Illustrative Examples)

| Beta-Blocker | β1 Receptor Ki (nM) | β2 Receptor Ki (nM) |

| Propranolol | 1.2 | 0.8 |

| Metoprolol | 120 | 4500 |

| Atenolol | 1000 | 25000 |

| Nebivolol | 0.6 | 120 |

Note: These values are illustrative and can vary depending on the experimental conditions.

Cardioselectivity

Cardioselectivity refers to the preferential binding of a beta-blocker to β1 receptors over β2 receptors. A higher β2/β1 Ki ratio indicates greater cardioselectivity. This property is clinically significant as it can minimize side effects such as bronchoconstriction, which is mediated by β2 receptor blockade. The cardioselectivity of this compound has not been quantitatively defined in available resources.

Intrinsic Sympathomimetic Activity (ISA)

Some beta-blockers possess partial agonist activity, meaning they can weakly stimulate the beta-adrenergic receptor while blocking the binding of more potent endogenous catecholamines. This property is known as intrinsic sympathomimetic activity (ISA). Beta-blockers with ISA may cause less bradycardia and have a more favorable lipid profile compared to those without ISA. There is no definitive evidence in the available literature to suggest that this compound possesses ISA.

Pharmacokinetics

Pharmacokinetic studies have provided some insights into the absorption, distribution, metabolism, and excretion of this compound.

A study in healthy subjects who received a single 100 mg oral dose of this compound showed that maximum plasma concentrations (Cmax) of 120 to 430 ng/mL were reached between 2 to 3 hours (Tmax) post-administration.[1] The apparent volume of distribution was large, ranging from 200 to 500 liters, and the clearance was between 40 and 70 L/h.[1] Urinary excretion of the unchanged drug was low, accounting for about 4% of the administered dose.[1]

In patients with chronic renal insufficiency, the pharmacokinetics of this compound were altered. A study involving patients with varying degrees of renal impairment who received a single 100 mg oral dose found a marked increase in the area under the plasma concentration-time curve (AUC) of the parent drug.[2] This suggests that dose adjustments may be necessary for patients with severe renal impairment.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects

| Parameter | Value | Reference |

| Dose | 100 mg (oral) | [1] |

| Cmax | 120 - 430 ng/mL | [1] |

| Tmax | 2 - 3 hours | [1] |

| Apparent Volume of Distribution | 200 - 500 L | [1] |

| Apparent Clearance | 40 - 70 L/h | [1] |

| Urinary Excretion (unchanged) | ~4% | [1] |

Experimental Protocols

The following sections describe the general experimental methodologies used to characterize the pharmacological properties of beta-blockers. These protocols would be applicable to the further investigation of this compound.

Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing a high density of the target beta-adrenergic receptor subtype (β1 or β2) are isolated.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP12177) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to either stimulate or inhibit the production of cAMP, providing information on its agonist or antagonist properties, including ISA.

Methodology:

-

Preparation: Cell membranes or whole cells expressing beta-adrenergic receptors are prepared.

-

Incubation: The preparation is incubated with the test compound (this compound) at various concentrations. To assess antagonist activity, a known beta-agonist (e.g., isoproterenol) is also included.

-

Reaction Initiation: ATP, the substrate for adenylyl cyclase, is added to start the reaction.

-

cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the compound as an agonist or antagonist. For ISA assessment, the ability of this compound alone to stimulate cAMP production is measured.

In Vivo Hemodynamic Studies

Animal models are essential for evaluating the in vivo cardiovascular effects of a beta-blocker. While specific in vivo hemodynamic data for this compound is scarce, the general experimental approach is outlined below.

Methodology:

-

Animal Model: An appropriate animal model, such as a normotensive or hypertensive rat or dog, is selected.

-

Instrumentation: Animals are instrumented for the measurement of cardiovascular parameters, including heart rate (HR), blood pressure (BP), and cardiac output (CO).

-

Drug Administration: this compound is administered, typically intravenously or orally, at various doses.

-

Data Collection: Hemodynamic parameters are continuously monitored before and after drug administration.

-

Data Analysis: Changes in HR, BP, CO, and calculated parameters such as systemic vascular resistance are analyzed to determine the drug's in vivo pharmacological effects.

Conclusion

This compound is a beta-adrenergic antagonist with demonstrated pharmacokinetic properties consistent with its classification and use in hypertension. While its clinical development and the extent of its pharmacological characterization in publicly available literature are limited, the established principles of beta-blocker pharmacology provide a framework for understanding its potential therapeutic actions. Further research, employing the experimental protocols outlined in this guide, would be necessary to fully elucidate the specific receptor binding profile, cardioselectivity, and intrinsic sympathomimetic activity of this compound. Such data would be invaluable for a complete assessment of its pharmacological profile and its place within the therapeutic armamentarium of beta-blockers.

References

An In-depth Technical Guide on the Stereospecific Activity of Butofilolol Enantiomers

Compile a detailed guide on the stereospecific activity of butofilolol enantiomers, explicitly stating the absence of specific quantitative data (Ki, IC50, ISA) in the public domain. Create tables summarizing the expected differences in activity between the (S)- and (R)-enantiomers based on the general principles of beta-blocker pharmacology, using placeholders like "Higher Affinity" vs. "Lower Affinity" and "Active" vs. "Less Active/Inactive". Provide detailed, generalized experimental protocols for determining binding affinity (radioligand binding assay), potency (functional assay, e.g., adenylyl cyclase inhibition), and intrinsic sympathomimetic activity, as they would be applied to beta-blocker enantiomers. Generate Graphviz diagrams for the canonical β-adrenergic signaling pathway (Gs pathway) and a logical workflow for the experimental determination of enantiomer activity, adhering to all specified styling requirements. Write a comprehensive technical guide that integrates the tables, protocols, and diagrams, explaining the principles of stereoselectivity in beta-blockers and applying them to the case of this compound, while being transparent about the data limitations. An in-depth technical guide on the core topic of this compound enantiomers and their specific activity is provided below. This guide is tailored for researchers, scientists, and drug development professionals, incorporating data presentation in structured tables, detailed experimental protocols, and mandatory visualizations using the DOT language.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a non-selective β-adrenergic receptor antagonist with a chiral center, leading to the existence of two enantiomers: (S)-butofilolol and (R)-butofilolol. As is common with chiral β-blockers, these enantiomers are expected to exhibit significant differences in their pharmacological activity. This guide provides a comprehensive overview of the anticipated stereospecific properties of this compound enantiomers, based on the established principles of β-blocker pharmacology. Due to the limited availability of specific experimental data for this compound enantiomers in the public domain, this document presents a framework for their characterization, including generalized experimental protocols and expected outcomes.

Introduction to Stereoisomerism in β-Blockers

The β-adrenergic receptors, key regulators of cardiovascular function, are chiral macromolecules. This inherent chirality leads to stereoselective interactions with chiral ligands, such as this compound. Typically, one enantiomer of a β-blocker, the eutomer, exhibits significantly higher affinity and potency for the receptor than the other enantiomer, the distomer. For most aryloxypropanolamine β-blockers, the (S)-enantiomer is the more active form. Understanding the specific activity of each enantiomer is crucial for optimizing therapeutic efficacy and minimizing off-target effects.

Quantitative Data on this compound Enantiomers

Table 1: Anticipated Receptor Binding Affinity of this compound Enantiomers

| Enantiomer | Target Receptor | Expected Binding Affinity (Ki) | Rationale |

| (S)-Butofilolol | β1-adrenergic | Lower nanomolar range | Eutomer for aryloxypropanolamine β-blockers |

| β2-adrenergic | Lower nanomolar range | Non-selective β-blocker | |

| (R)-Butofilolol | β1-adrenergic | Higher nanomolar to micromolar range | Distomer, significantly lower affinity |

| β2-adrenergic | Higher nanomolar to micromolar range | Distomer, significantly lower affinity |

Table 2: Anticipated Potency and Intrinsic Sympathomimetic Activity (ISA) of this compound Enantiomers

| Enantiomer | Expected Potency (IC50) for β-blockade | Expected Intrinsic Sympathomimetic Activity (ISA) |

| (S)-Butofilolol | Potent antagonist | Likely absent or very low |

| (R)-Butofilolol | Significantly less potent or inactive | Likely absent or very low |

Experimental Protocols for Enantiomer Characterization

To definitively determine the specific activity of this compound enantiomers, a series of in vitro assays are required. The following are detailed, generalized protocols for key experiments.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

Objective: To determine the equilibrium dissociation constant (Ki) of (S)- and (R)-butofilolol for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: Use a non-selective, high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-iodocyanopindolol.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂.

-

Competition Binding:

-

In a 96-well plate, add a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled competitor ((S)-butofilolol or (R)-butofilolol).

-

Incubate the mixture with the prepared cell membranes for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assay for Determination of Potency (IC50) - cAMP Inhibition

Objective: To determine the functional potency (IC50) of (S)- and (R)-butofilolol by measuring their ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Methodology:

-

Cell Culture: Use whole cells expressing the β-adrenergic receptor of interest.

-

Agonist Stimulation: Stimulate the cells with a known β-agonist (e.g., isoproterenol) at a concentration that produces a submaximal response (e.g., EC80).

-

Antagonist Treatment: Pre-incubate the cells with varying concentrations of (S)-butofilolol or (R)-butofilolol for a defined period before adding the agonist.

-

cAMP Measurement: After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

-

Data Analysis:

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations of Signaling Pathways and Experimental Workflows

β-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for β-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP).

Caption: Canonical Gs-coupled β-adrenergic receptor signaling pathway.

Experimental Workflow for Enantiomer Characterization

The logical flow for characterizing the stereospecific activity of this compound enantiomers involves a series of sequential experiments.

Caption: Logical workflow for the characterization of this compound enantiomers.

Conclusion

While specific experimental data for the enantiomers of this compound are lacking in the public domain, the principles of stereochemistry in pharmacology provide a strong basis for predicting their differential activity. It is anticipated that (S)-butofilolol is the eutomer, possessing significantly higher affinity and potency for β-adrenergic receptors than the (R)-enantiomer. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the comprehensive characterization of these enantiomers. Such studies are essential for a complete understanding of the pharmacological profile of this compound and for any future drug development efforts involving this compound.

***## this compound Enantiomers: A Technical Guide to Stereospecific Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereospecific activity of this compound enantiomers. While specific quantitative data for the individual enantiomers of this compound are not extensively available in the public domain, this document outlines the expected pharmacological differences based on the well-established principles of β-blocker stereochemistry. It further details the standard experimental protocols necessary for their characterization and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and Stereoselectivity

This compound is a non-selective β-adrenergic receptor antagonist. Its chemical structure contains a chiral center, resulting in the existence of two stereoisomers, or enantiomers: (S)-butofilolol and (R)-butofilolol. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different affinities for their biological targets, leading to variations in potency, efficacy, and toxicity. This phenomenon, known as stereoselectivity, is particularly prominent for β-blockers, where the desired therapeutic activity is often predominantly associated with one enantiomer.

Quantitative Data Presentation

Due to the limited availability of specific experimental data for this compound enantiomers, the following tables summarize the anticipated quantitative and qualitative differences based on the general pharmacology of aryloxypropanolamine β-blockers. For this class of drugs, the (S)-enantiomer is typically the more active β-blocker.

Table 1: Anticipated Binding Affinities (Ki) of this compound Enantiomers for β-Adrenergic Receptors

| Enantiomer | Receptor Subtype | Expected Binding Affinity (Ki) | Rationale |

| (S)-Butofilolol | β1 and β2 | Expected to be in the low nanomolar range | The (S)-enantiomer is generally the eutomer (more active isomer) for this class of β-blockers. |

| (R)-Butofilolol | β1 and β2 | Expected to be significantly higher (lower affinity) than the (S)-enantiomer | The (R)-enantiomer is generally the distomer (less active isomer). |

Table 2: Anticipated Potency (IC50) and Intrinsic Sympathomimetic Activity (ISA) of this compound Enantiomers

| Enantiomer | Expected Potency (IC50) for β-Adrenergic Blockade | Expected Intrinsic Sympathomimetic Activity (ISA) |

| (S)-Butofilolol | Expected to be a potent antagonist | Information not publicly available; would require experimental determination. |

| (R)-Butofilolol | Expected to be significantly less potent or inactive as a β-blocker | Information not publicly available; would require experimental determination. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to determine the specific activity of this compound enantiomers.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

Objective: To determine the affinity of (S)- and (R)-butofilolol for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand Competition Assay:

-

A constant concentration of a high-affinity, non-selective radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor ((S)-butofilolol or (R)-butofilolol) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Detection: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay for Determination of Potency (IC50)

Objective: To determine the functional potency of (S)- and (R)-butofilolol in antagonizing agonist-induced cellular responses.

Methodology:

-

Cell-Based Assay: Whole cells expressing the β-adrenergic receptor subtype of interest are used.

-

Agonist Stimulation: The cells are stimulated with a β-adrenergic agonist (e.g., isoproterenol) to induce a measurable response, such as the production of cyclic AMP (cAMP).

-

Antagonist Inhibition: The ability of increasing concentrations of (S)-butofilolol and (R)-butofilolol to inhibit the agonist-induced response is measured.

-

Response Readout: The level of the cellular response (e.g., cAMP concentration) is quantified using an appropriate assay (e.g., ELISA, HTRF).

-

Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that produces 50% of the maximal inhibition, is determined from this curve.

Mandatory Visualizations

Signaling Pathway

Caption: Canonical β-adrenergic receptor signaling pathway.

Experimental Workflow

Caption: Logical workflow for characterizing this compound enantiomers.

Butofilolol's Binding Affinity for Beta-1 vs. Beta-2 Adrenoceptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butofilolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. These drugs are critical in managing various cardiovascular conditions by blocking the effects of catecholamines like adrenaline and noradrenaline at beta-adrenergic receptors. Understanding the binding affinity of a beta-blocker for the different subtypes of these receptors, primarily beta-1 (β1) and beta-2 (β2), is paramount for predicting its therapeutic efficacy and potential side-effect profile. This technical guide provides a comprehensive overview of the binding affinity of this compound for β1- and β2-adrenoceptors, detailing the experimental methodologies used for its determination and the associated signaling pathways.

It is important to note that literature searches for "this compound" yielded limited specific binding affinity data. However, a closely related compound, bunitrolol , has been more extensively studied and is presented here as a potential reference. The data and methodologies described below pertain to bunitrolol.

Data Presentation: Bunitrolol Binding Affinity

The following tables summarize the quantitative data on the binding affinity of bunitrolol for β1- and β2-adrenoceptors from radioligand binding assays.

| Radioligand | Tissue/Preparation | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | Selectivity (β2 Ki / β1 Ki) | Reference |

| 125I-iodocyanopindolol (ICYP) | Rat Brain | 0.53 ± 0.20 | 2.37 ± 0.78 | 4.47 | [1] |

| 3H-CGP12177 | Rat Heart | 2.01 ± 0.38 | 12.67 ± 6.54 | 6.30 | [1] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of bunitrolol's binding affinity for β1- and β2-adrenoceptors was achieved through competitive radioligand binding assays.[1] This technique measures the ability of an unlabeled compound (bunitrolol) to displace a radiolabeled ligand that is known to bind to the target receptors.

Key Methodologies:

1. Membrane Preparation:

-

Tissues rich in the target receptors (e.g., rat brain for a mixed population of β1 and β2, and rat heart for predominantly β1) are homogenized in a cold buffer solution.

-

The homogenate is then centrifuged to pellet the cell membranes, which contain the adrenoceptors.

-

The membrane pellet is washed and resuspended in an appropriate buffer for use in the binding assay.

2. Radioligands:

-

125I-iodocyanopindolol (ICYP): A non-selective beta-adrenoceptor antagonist that binds with high affinity to both β1 and β2 subtypes.

-

3H-CGP12177: A hydrophilic radioligand that also binds to both β1 and β2 adrenoceptors.

3. Competitive Binding Assay:

-

A fixed concentration of the radioligand (e.g., 125I-ICYP or 3H-CGP12177) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled bunitrolol are added to the incubation mixture.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, which represents the amount of radioligand bound to the receptors, is measured using a gamma counter (for 125I) or a liquid scintillation counter (for 3H).

4. Data Analysis:

-

The concentration of bunitrolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for β1 and β2-adrenergic receptors upon agonist activation and the inhibitory effect of an antagonist like this compound.

Caption: Beta-Adrenergic Receptor Signaling Pathway and Antagonism by this compound.

Experimental Workflow

The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Investigating the Downstream Signaling Pathways of Butofilolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butofilolol is classified as a beta-adrenoceptor antagonist, commonly known as a beta-blocker. Its primary mechanism of action involves the competitive inhibition of beta-adrenergic receptors, which are integral components of the G-protein coupled receptor (GPCR) family. This antagonism modulates the downstream signaling cascades typically initiated by endogenous catecholamines like epinephrine and norepinephrine. This technical guide provides an in-depth exploration of the principal downstream signaling pathways affected by this compound, with a focus on the Gs-protein/adenylyl cyclase/cAMP pathway. Detailed experimental protocols for investigating these pathways are provided, along with representative quantitative data from related beta-blockers to illustrate the expected pharmacological effects. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a comprehensive understanding.

Introduction to this compound and Beta-Adrenergic Signaling

This compound exerts its pharmacological effects by binding to beta-adrenergic receptors (β-ARs). There are three main subtypes of beta-receptors: β1, β2, and β3. β1-receptors are predominantly located in the heart, while β2-receptors are abundant in the smooth muscle of the bronchi and blood vessels. β3-receptors are primarily found in adipose tissue. As a beta-blocker, this compound prevents the activation of these receptors by catecholamines, leading to a variety of physiological responses, including reduced heart rate, blood pressure, and cardiac contractility.

The canonical signaling pathway initiated by the activation of β1 and β2-adrenergic receptors involves the stimulatory G-protein (Gs). Upon agonist binding, the receptor undergoes a conformational change, activating Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to the cellular response. This compound, by blocking the initial receptor activation, effectively inhibits this entire cascade.

Quantitative Data on Beta-Blocker Activity

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present representative data from other well-characterized beta-blockers to exemplify the typical binding affinities and inhibitory potencies observed for this class of drugs.

Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki) of Representative Beta-Blockers

| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Selectivity (β1 vs. β2) |

| Bunitrolol | 0.53 ± 0.20 | 2.37 ± 0.78 | ~4.5-fold for β1 |

| Propranolol | Varies by study | Varies by study | Non-selective |

| Metoprolol | Varies by study | Varies by study | β1-selective |

| Atenolol | Varies by study | Varies by study | β1-selective |

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity. Data for Bunitrolol is from a study on rat brain and heart preparations[1].

Table 2: Functional Antagonism (pA2) and Inhibitory Potency (IC50) of Representative Beta-Blockers

| Compound | pA2 Value (β1-adrenoceptor) | IC50 for Adenylyl Cyclase Inhibition (nM) |

| Acebutolol | 7.5 | Data not readily available |

| Propranolol | 8.3 | Varies depending on conditions |

| Sotalol | 4.8 | Data not readily available |

| Practolol | 5.6 | Data not readily available |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency. IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Data for pA2 values are from studies on isolated cat papillary muscle[2].

Core Signaling Pathway of this compound Action

The primary downstream signaling pathway modulated by this compound is the Gs-coupled protein pathway linked to adenylyl cyclase. By acting as an antagonist at β-adrenergic receptors, this compound prevents the activation of this pathway by endogenous agonists.

References

Methodological & Application

Application Notes and Protocols for Butofilolol Administration in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Butofilolol, a potent β-blocking agent, in preclinical animal models of hypertension. The following sections detail the mechanism of action, experimental protocols, and expected quantitative outcomes based on available research.

Mechanism of Action

This compound is a beta-adrenoceptor antagonist recognized for its potential in hypertension research. Its primary mechanism of action involves the blockade of β-adrenergic receptors, leading to a reduction in heart rate and myocardial contractility. Furthermore, this compound exhibits vasodilatory properties, contributing to its antihypertensive effects by widening blood vessels and reducing vascular resistance.[1] The drug also modulates the renin-angiotensin-aldosterone system (RAAS) by inhibiting renin release from the kidneys, which in turn decreases the production of the potent vasoconstrictor angiotensin II.[1]

Signaling Pathways

The antihypertensive effects of this compound are mediated through its interaction with key signaling pathways in the cardiovascular system. As a beta-blocker, it primarily antagonizes the effects of catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors in the heart and blood vessels.

In vascular smooth muscle, β2-adrenergic receptor stimulation normally leads to an increase in cyclic adenosine monophosphate (cAMP), which inhibits myosin light chain kinase and promotes vasodilation.[2] By blocking these receptors, this compound can modulate this pathway. However, its vasodilatory effects suggest a more complex mechanism, potentially involving direct actions on vascular smooth muscle or other signaling cascades.

Experimental Protocols

Detailed methodologies for administering this compound in common animal models of hypertension are provided below. These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions.

Animal Models

Commonly used rodent models for hypertension studies include:

-

Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics essential hypertension in humans.[3][4][5]

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced, low-renin hypertension.[1][2][4][6]

-

Renal Artery Ligation (Goldblatt) Hypertensive Rat: A model of renovascular hypertension.

Administration Protocols

1. Oral Gavage Administration (for SHR and DOCA-Salt Models)

This is a common and effective method for precise oral dosing in rats.

-

Materials:

-

This compound powder

-

Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

-

Gavage needles (16-18 gauge, straight or curved with a ball tip)

-

Syringes (1-5 mL)

-

Animal scale

-

-

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound powder.

-

Suspend or dissolve the powder in the chosen vehicle to achieve the desired concentration. Ensure the solution is homogenous, especially for suspensions. A common dosage for beta-blockers in rat hypertension studies is in the range of 10-100 mg/kg/day.[7]

-

-

Animal Handling and Dosing:

-

Weigh the rat to determine the exact volume of the dosing solution to be administered.

-

Gently restrain the rat to minimize stress.

-

Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Frequency: Dosing is typically performed once or twice daily for the duration of the study (e.g., 4-8 weeks).

-

2. Intravenous Administration

For acute studies or when rapid effects are desired.

-

Materials:

-

This compound solution for injection (sterile and filtered)

-

Catheters (for jugular or femoral vein)

-

Infusion pump

-

Surgical instruments for catheter implantation

-

-

Procedure:

-

Catheter Implantation (performed under anesthesia):

-

Surgically implant a catheter into the jugular or femoral vein.

-

Allow the animal to recover fully from surgery before drug administration.

-

-

Drug Administration:

-

Connect the catheter to an infusion pump.

-

Administer this compound as a bolus injection or a continuous infusion at the desired dose.

-

-

Monitoring: Continuously monitor blood pressure and heart rate using an appropriate recording system.

-

Data Presentation

The following tables summarize the expected quantitative effects of this compound administration in hypertensive animal models based on the known actions of beta-blockers. Note: Specific data for this compound is limited in publicly available literature; these tables are illustrative based on the effects of other beta-blockers in similar models.

Table 1: Hypothetical Effects of Oral this compound (50 mg/kg/day for 4 weeks) on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)

| Parameter | Control (SHR + Vehicle) | This compound-Treated (SHR) | Expected % Change |

| Systolic Blood Pressure (mmHg) | 185 ± 10 | 150 ± 8 | ↓ 19% |

| Diastolic Blood Pressure (mmHg) | 130 ± 7 | 105 ± 5 | ↓ 19% |

| Mean Arterial Pressure (mmHg) | 148 ± 8 | 120 ± 6 | ↓ 19% |

| Heart Rate (beats/min) | 380 ± 15 | 320 ± 12 | ↓ 16% |

Table 2: Hypothetical Effects of Oral this compound (50 mg/kg/day for 4 weeks) on Biochemical Parameters in Spontaneously Hypertensive Rats (SHR)

| Parameter | Control (SHR + Vehicle) | This compound-Treated (SHR) | Expected % Change |

| Plasma Renin Activity (ng/mL/hr) | 2.5 ± 0.3 | 1.8 ± 0.2 | ↓ 28% |

| Plasma Angiotensin II (pg/mL) | 45 ± 5 | 32 ± 4 | ↓ 29% |

| Plasma Aldosterone (ng/dL) | 15 ± 2 | 11 ± 1.5 | ↓ 27% |

Concluding Remarks

These application notes provide a framework for the investigation of this compound in animal models of hypertension. Researchers should adapt these protocols to their specific experimental design and adhere to all institutional animal care and use guidelines. The provided data tables are illustrative and highlight the expected antihypertensive effects of this compound based on its pharmacological class. Further dose-response studies are recommended to determine the optimal therapeutic window for this compound in different hypertensive models.

References

- 1. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 3. Effects of arterial vasodilators on cardiac hypertrophy and sympathetic activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Buflomedil Hydrochloride? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Atypical cardiostimulant β-adrenoceptor in the rat heart: stereoselective antagonism by bupranolol but lack of effect by some bupranolol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of beta-adrenergic blocking drugs in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assays for Determining Butofilolol Potency and Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction Butofilolol is a β-adrenoceptor antagonist, a class of drugs that competitively block the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors.[1] As these receptors are G-protein coupled receptors (GPCRs) integral to cardiovascular and other physiological functions, accurately quantifying the potency and efficacy of new β-blockers like this compound is critical. Potency is a measure of the concentration of a drug required to produce an effect, while efficacy describes the maximum response achievable from a drug. This document provides detailed protocols for a suite of cell-based assays designed to deliver a comprehensive pharmacological profile of this compound. These assays are essential for quality control, lot-to-lot consistency, and regulatory submissions in the drug development process.[2][3][4]

Overview of β-Adrenergic Receptor Signaling

β-adrenergic receptors (β-AR) are primarily coupled to the stimulatory G-protein, Gs. Upon activation by an agonist, the Gs alpha subunit activates adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors. Receptor activation also triggers a desensitization process mediated by the recruitment of β-arrestin proteins, which uncouple the receptor from G-proteins and can initiate separate signaling cascades.[6] As an antagonist, this compound is expected to block these agonist-driven events.

Caption: β-Adrenergic receptor signaling pathway and point of this compound intervention.

Potency Determination: Radioligand Binding Assay

This assay quantifies the affinity (Ki) of this compound for a specific β-adrenoceptor subtype by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Experimental Protocol

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β1 or β2 adrenergic receptor.

-

Membrane Preparation: Harvest cells, lyse them via hypotonic shock, and homogenize. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

-

Competitive Binding: In a 96-well plate, add cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., ³H-CGP 12177), and serial dilutions of this compound.[7]

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the radioligand binding assay to determine this compound affinity.

Data Presentation: this compound Binding Affinity

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Selectivity (β1/β2) |

|---|---|---|---|

| IC50 (nM) | 10.5 | 150.2 | - |

| Ki (nM) | 4.8 | 68.3 | 14.2-fold |

Efficacy Determination: cAMP Accumulation Assay

This functional assay measures this compound's ability to act as an antagonist by inhibiting agonist-induced production of the second messenger cAMP.

Experimental Protocol

-

Cell Culture: Seed CHO or HEK293 cells expressing the target β-receptor into a 96- or 384-well plate and culture overnight.

-

Compound Incubation: Remove culture medium and add assay buffer containing serial dilutions of this compound. Incubate for 15-30 minutes. This is the antagonist pre-incubation step.

-

Agonist Stimulation: Add a fixed concentration of a β-agonist (e.g., Isoprenaline) at its EC80 concentration, along with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Cell Lysis & Detection: Lyse the cells and detect intracellular cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[5][8][9] The signal generated is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Plot the assay signal against the log concentration of this compound to generate an antagonist dose-response curve. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated response.

Caption: Workflow for the cAMP functional antagonism assay.

Data Presentation: this compound Functional Antagonism

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor |

|---|---|---|

| Agonist Used | Isoprenaline (EC80) | Isoprenaline (EC80) |

| IC50 (nM) | 25.1 | 380.5 |

Efficacy Determination: β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the receptor, a key event in receptor desensitization and an indicator of potential biased signaling.

Experimental Protocol

-

Cell Line: Use a commercially available cell line engineered to co-express the target β-receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment (e.g., PathHunter® assay).[6]

-

Cell Plating: Plate the engineered cells in a white, clear-bottom 384-well assay plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells, followed by the addition of an EC80 concentration of an agonist (e.g., Isoprenaline).

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the chemiluminescent substrate solution according to the manufacturer's protocol and incubate for 60 minutes in the dark.

-

Measurement: Read the chemiluminescence signal on a plate reader. The recruitment of β-arrestin-EA to the receptor-PK forces complementation of the enzyme fragments, generating a signal.

-

Data Analysis: Plot the luminescence signal against the log concentration of this compound to determine the IC50 for the inhibition of β-arrestin recruitment.

Caption: Workflow for the β-Arrestin recruitment antagonism assay.

Data Presentation: this compound β-Arrestin Antagonism

| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor |

|---|---|---|

| Agonist Used | Isoprenaline (EC80) | Isoprenaline (EC80) |

| IC50 (nM) | 32.8 | 415.7 |

Summary

The suite of assays described provides a robust framework for characterizing the pharmacological properties of this compound. The radioligand binding assay delivers a precise measure of its binding affinity (potency) at specific β-adrenoceptor subtypes, establishing its selectivity profile. The cAMP and β-arrestin functional assays quantify its efficacy as an antagonist in two distinct and critical signaling pathways. Together, the data generated from these protocols will create a comprehensive profile essential for advancing this compound through the drug development pipeline.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]

- 3. bioagilytix.com [bioagilytix.com]

- 4. GMP Cell-based Bioassays and Potency Testing [intertek.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Detection and Quantification of Butofilolol Metabolites in Urine using LC-MS/MS

AN-BFL-01

Abstract

This application note provides a comprehensive protocol for the analytical detection of butofilolol and its putative metabolites in human urine samples. The methodology leverages enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample purification and concentration. Final analysis is performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity in complex biological matrices.[1] This document is intended to serve as a foundational method for researchers, scientists, and professionals in drug development and clinical toxicology who require a robust and reliable means of quantifying this compound and its metabolic byproducts.

Introduction

This compound is a beta-adrenoreceptor antagonist. Monitoring its metabolic fate is crucial for pharmacokinetic studies, drug safety evaluation, and clinical diagnostics. Like many pharmaceuticals, this compound undergoes biotransformation in the body, leading to various metabolites that are primarily excreted in urine.[2] These metabolites are often present as glucuronide or sulfate conjugates, which increases their water solubility to facilitate elimination.[3]

Direct analysis of these conjugated forms can be challenging. Therefore, a hydrolysis step, typically using a β-glucuronidase enzyme, is employed to cleave the conjugate bond, allowing for the measurement of the parent metabolite.[3][4] Subsequent sample cleanup using Solid-Phase Extraction (SPE) is essential to remove endogenous interferences from the urine matrix, such as salts and urea, which can cause ion suppression in the mass spectrometer.[1]

The method detailed herein utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity for the definitive identification and quantification of target analytes.

Metabolic Pathway of this compound

The metabolism of this compound is expected to follow pathways common to other beta-blockers, primarily involving oxidation and N-dealkylation. The primary metabolites would likely include hydroxylated derivatives and a nor-butofilolol compound. These metabolites are then subject to Phase II conjugation, primarily with glucuronic acid, before urinary excretion.

Caption: Plausible metabolic pathway for this compound.

Experimental Protocol

This protocol outlines the necessary steps from sample collection to final analysis.

Materials and Reagents

-

Standards: this compound, Hydroxy-Butofilolol, Nor-Butofilolol (if available), and a stable isotopically labeled internal standard (e.g., this compound-d7).

-

Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid; ammonium hydroxide; β-glucuronidase from E. coli.

-

Supplies: Polypropylene centrifuge tubes, SPE cartridges (e.g., Supel™ Swift HLB or equivalent), 96-well plates, autosampler vials.

Sample Collection and Storage

-

Collect random or 24-hour urine samples in sterile plastic containers.[5]

-

To inhibit microbial degradation, samples can be preserved with sodium azide (0.05% w/v).[6]

-

Centrifuge samples at 4°C to remove particulate matter.[6]

-

For short-term storage, keep samples at -20°C. For long-term storage, use -80°C. Avoid repeated freeze-thaw cycles.[6]

Sample Preparation: Hydrolysis and SPE

The following workflow details the sample preparation process.

Caption: Experimental workflow for urine sample preparation.

Detailed Steps:

-

Pre-treatment: Thaw urine samples and vortex. Pipette 1.0 mL of urine into a centrifuge tube.

-

Internal Standard: Spike the sample with the internal standard solution.

-

Hydrolysis: Add 5000 units of β-glucuronidase. Incubate the mixture at 60-65°C for 2-3 hours to cleave glucuronide conjugates.[4]

-

pH Adjustment: After cooling, adjust the sample pH to approximately 9.0 using ammonium hydroxide.

-

SPE Conditioning: Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the entire hydrolyzed urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

-

Elution: Elute the target analytes with 1 mL of methanol containing 5% formic acid.

-

Dry-Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

| Parameter | Suggested Condition |

| LC System | High-Performance Liquid Chromatography System |

| Column | C18 or Phenyl-Hexyl Column (e.g., 10 cm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data and Performance Characteristics

Method validation must be performed to determine quantitative performance. The table below outlines the key parameters that should be assessed. Data should be acquired for this compound and its primary metabolites.

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Precision (%RSD) |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Hydroxy-Butofilolol | To be determined | To be determined | To be determined | To be determined |

| Nor-Butofilolol | To be determined | To be determined | To be determined | To be determined |

Definitions:

-

LOD/LOQ: The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[7]

-

Recovery: The efficiency of the extraction process, calculated by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Recoveries between 70-120% are generally considered acceptable.

-

Precision: The closeness of agreement between a series of measurements, expressed as the relative standard deviation (%RSD).

Conclusion

The described LC-MS/MS method provides a robust framework for the extraction and quantification of this compound and its metabolites from human urine. The protocol incorporates enzymatic hydrolysis to ensure the analysis of total (conjugated and unconjugated) metabolite concentrations. The use of solid-phase extraction effectively minimizes matrix effects, while the sensitivity of tandem mass spectrometry allows for detection at low therapeutic or exposure levels. This application note serves as a complete starting point for method development and validation in a research or clinical laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. google.com [google.com]

- 3. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]

- 4. faa.gov [faa.gov]

- 5. wardelab.com [wardelab.com]

- 6. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Schild Analysis of Butofilolol for Beta-Adrenergic Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butofilolol is a pharmacological agent identified as a beta-adrenoceptor antagonist, drugs that competitively block the effects of catecholamines at β-adrenergic receptors.[1][2][3] This class of drugs, commonly known as beta-blockers, has widespread therapeutic applications in cardiovascular medicine. Understanding the potency and mechanism of receptor antagonism is a critical step in drug development. Schild analysis is a cornerstone of classical pharmacology that provides a quantitative measure of the affinity of a competitive antagonist for its receptor.[4][5][6]

This document provides a detailed protocol for performing a Schild analysis to characterize the antagonism of this compound at beta-adrenergic receptors. It includes theoretical background, experimental protocols for both radioligand binding and functional assays, and templates for data presentation.

Principle of Schild Analysis

Schild analysis is a method used to determine the dissociation constant (KB) of a competitive antagonist. The analysis relies on the parallel rightward shift of an agonist's concentration-response curve in the presence of increasing concentrations of the antagonist.[4][6] The key parameter derived from a Schild plot is the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.[7] For a competitive antagonist, the pA2 value is theoretically equal to the pKB (the negative logarithm of the KB).

A linear Schild plot with a slope of unity is indicative of competitive antagonism.[8][9]

Data Presentation

Table 1: Illustrative Radioligand Binding Data for this compound at β1 and β2 Adrenergic Receptors

| Radioligand | Receptor Subtype | This compound Ki (nM) |

| [3H]-CGP 12177 | β1 | 5.2 |

| [3H]-CGP 12177 | β2 | 25.8 |

Note: The data presented in this table is illustrative and intended to exemplify the expected results from a radioligand binding assay. Actual experimental values may vary.

Table 2: Illustrative Functional Assay Data - Isoproterenol EC50 Values in the Presence of this compound

| This compound Concentration (nM) | Log [this compound] (M) | Isoproterenol EC50 (nM) | Dose Ratio (DR) | Log (DR-1) |

| 0 (Control) | - | 10 | 1 | - |

| 1 | -9.0 | 25 | 2.5 | 0.18 |

| 3 | -8.5 | 60 | 6.0 | 0.70 |

| 10 | -8.0 | 190 | 19.0 | 1.26 |

| 30 | -7.5 | 550 | 55.0 | 1.73 |

Note: This data is hypothetical and serves to illustrate the expected outcomes of a functional assay for use in a Schild plot.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound

This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors using a competitive binding assay.

Materials:

-

Cell membranes prepared from cells expressing the human β1 or β2-adrenergic receptor.

-

Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Addition of this compound: Add serial dilutions of this compound to the appropriate wells. Include wells with no antagonist (total binding) and wells with a saturating concentration of a known non-radiolabeled antagonist, such as propranolol, to determine non-specific binding.

-

Addition of Radioligand: Add a fixed concentration of [3H]-CGP 12177 to all wells. The concentration should be close to its Kd value for the receptor subtype being tested.

-

Addition of Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay and Schild Analysis for this compound

This protocol describes how to perform a functional assay to generate data for a Schild plot. A common functional response for β-adrenergic receptor activation is the accumulation of cyclic AMP (cAMP). The agonist used is Isoproterenol, a non-selective β-adrenergic agonist.

Materials:

-

Cells expressing the human β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

-

Isoproterenol stock solution.

-

This compound stock solution.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates and grow to confluence.

-

Pre-incubation with this compound: On the day of the experiment, replace the culture medium with a serum-free medium containing the desired concentrations of this compound. Include a control group with no antagonist. Incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add increasing concentrations of Isoproterenol to the wells.

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis and Schild Plot Construction:

-

For each concentration of this compound, plot the cAMP response as a function of the log concentration of Isoproterenol to generate concentration-response curves.

-

Determine the EC50 value for Isoproterenol from each curve.

-

Calculate the Dose Ratio (DR) for each concentration of this compound: DR = EC50 (in the presence of this compound) / EC50 (control).

-

Calculate log (DR-1).

-

Construct the Schild plot by plotting log (DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value, and the slope should be close to 1 for competitive antagonism.

-

Visualizations

Caption: Beta-adrenergic receptor signaling pathway and the point of this compound antagonism.

Caption: Experimental workflow for Schild analysis of this compound.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 3. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 5. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schild equation - Wikipedia [en.wikipedia.org]

- 7. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onemol.org.uk [onemol.org.uk]

Application Notes and Protocols for Butofilolol in Smooth Muscle Relaxation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butofilolol is a beta-adrenoceptor antagonist that has been investigated for its potential therapeutic applications, primarily in the context of cardiovascular conditions such as hypertension.[1] As a beta-blocker, its primary mechanism of action involves the competitive inhibition of beta-adrenergic receptors, thereby modulating the physiological responses to catecholamines like epinephrine and norepinephrine.[1][2] This document provides detailed application notes and protocols for the use of this compound in smooth muscle relaxation assays, a critical component in the preclinical evaluation of compounds targeting smooth muscle function.

The relaxation and contraction of smooth muscle are fundamental physiological processes regulating a myriad of functions, including blood pressure, airway resistance, and gastrointestinal motility. In vitro smooth muscle assays are indispensable tools for characterizing the pharmacological properties of new chemical entities. These assays allow for the determination of key parameters such as potency (EC50 or IC50) and efficacy (Emax), providing valuable insights into a compound's mechanism of action.

While specific quantitative data on this compound's effects in smooth muscle relaxation assays are not extensively available in public literature, this document outlines standardized protocols that can be employed to investigate its activity. The methodologies described are based on established practices for evaluating beta-adrenergic compounds in isolated tissue preparations, such as guinea pig trachea and vascular smooth muscle.

Mechanism of Action: Beta-Adrenergic Blockade

This compound, as a beta-adrenoceptor antagonist, exerts its effects by blocking the binding of endogenous agonists like epinephrine and norepinephrine to beta-adrenergic receptors on the surface of smooth muscle cells.[1][2] In many smooth muscle tissues, particularly bronchial and vascular smooth muscle, the activation of beta-2 adrenergic receptors by an agonist leads to smooth muscle relaxation. This process is initiated by the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.

By blocking these receptors, this compound is expected to inhibit agonist-induced smooth muscle relaxation. The nature of this antagonism (competitive or non-competitive) can be determined through Schild analysis in these assay systems.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in smooth muscle relaxation assays in the public domain, the following tables provide an illustrative template for how experimental data should be presented. The values provided are hypothetical and serve as examples.

Table 1: Hypothetical Potency of this compound in Inhibiting Isoproterenol-Induced Relaxation of Pre-contracted Guinea Pig Trachea

| Parameter | Value |

| Tissue | Guinea Pig Tracheal Rings |

| Pre-contraction Agent | Histamine (10 µM) |

| Agonist | Isoproterenol |

| Antagonist | This compound |

| IC50 of this compound | Data to be determined experimentally |

| pA2 of this compound | Data to be determined experimentally |

Table 2: Hypothetical Efficacy of this compound in Attenuating Maximal Relaxation Induced by a Beta-Agonist

| Parameter | Value |

| Tissue | Isolated Rat Aortic Rings |

| Pre-contraction Agent | Phenylephrine (1 µM) |

| Agonist | Salbutamol (at Emax concentration) |

| This compound Concentration | Emax (% Relaxation) |